molecular formula C12H10N2O B7785849 6-Styryl-3-pyridazinol CAS No. 87563-68-6

6-Styryl-3-pyridazinol

Cat. No.: B7785849
CAS No.: 87563-68-6
M. Wt: 198.22 g/mol
InChI Key: KQZVCMCKJNRGRG-UHFFFAOYSA-N
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Description

6-Styryl-3-pyridazinol: is a heterocyclic compound characterized by a pyridazine ring substituted with a styryl group at the 6-position and a hydroxyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Styryl-3-pyridazinol typically involves the reaction of pyridazine derivatives with styrene under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 6-Styryl-3-pyridazinol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Styryl-3-pyridazinol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Styryl-3-pyridazinol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 6-Styryl-3-pyridazinol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(2-phenylethenyl)-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c15-12-9-8-11(13-14-12)7-6-10-4-2-1-3-5-10/h1-9H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQZVCMCKJNRGRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NNC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377551
Record name AC1MCBCK
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87563-68-6
Record name AC1MCBCK
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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